An In-depth Technical Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic routes, and potential applications of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS No: 786700-69-4). As a member of the N-arylpyrazole family, this compound holds significant interest for the pharmaceutical and agrochemical industries due to the established biological activities of related structures. This document consolidates available data, presents plausible synthetic methodologies, and explores the potential of this molecule in modern drug discovery, with a focus on its role as a versatile scaffold for developing novel therapeutic agents. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogues and computational predictions to provide a thorough and practical resource for researchers.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The fusion of a pyrazole ring with an aniline moiety, as seen in 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, creates a molecule with a rich electronic profile and multiple points for further functionalization. The methoxy and amino groups on the aniline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a promising starting point for the design of new drug candidates. N-arylpyrazoles are a prominent structural class in pharmaceuticals, with well-known drugs like Celebrex featuring this core structure.[3] This guide aims to provide a detailed understanding of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline to facilitate its exploration in drug discovery programs.
Physicochemical Properties
Direct experimental data for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is not extensively available in the public domain. The following properties are a combination of available data from chemical suppliers and computationally predicted values.
| Property | Value | Source |
| CAS Number | 786700-69-4 | [4] |
| Molecular Formula | C₁₀H₁₁N₃O | [4] |
| Molecular Weight | 189.218 g/mol | [4] |
| IUPAC Name | 2-methoxy-4-(1H-pyrazol-1-yl)aniline | |
| SMILES | COc1cc(ccc1N)-n1cccn1 | [4] |
| InChI | InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | [4] |
| Predicted XLogP3 | 1.5 | PubChem (Predicted) |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Predicted Rotatable Bond Count | 2 | PubChem (Predicted) |
| Predicted Topological Polar Surface Area | 56.9 Ų | PubChem (Predicted) |
| Predicted Boiling Point | ~350-400 °C (at 760 mmHg) | (Inferred from similar structures) |
| Predicted Melting Point | ~100-120 °C | (Inferred from similar structures) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane. | (Inferred from similar structures) |
Note: Predicted values are generated by computational algorithms and should be used as an estimation. Experimental verification is recommended.
Synthesis and Reactivity
While a specific, detailed synthesis for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is not readily found in published literature, its synthesis can be conceptualized through established methods for creating N-arylpyrazoles. The two primary strategies are direct N-arylation of pyrazole and the cyclocondensation of a substituted arylhydrazine.
Synthetic Pathway 1: Direct N-Arylation
This approach involves the coupling of a pre-functionalized aniline derivative with pyrazole. A common method is the copper- or palladium-catalyzed C-N cross-coupling reaction.
Figure 1: Proposed synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline via Ullmann condensation.
Experimental Protocol (Representative):
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To a reaction vessel, add 2-Methoxy-4-bromoaniline (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).
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Add anhydrous DMSO as the solvent.
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Degas the mixture and then heat under a nitrogen atmosphere at 100-120 °C for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices:
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Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann-type C-N cross-coupling reactions.
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Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the pyrazole, making it a more effective nucleophile.
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L-proline: Serves as a ligand to stabilize the copper catalyst and facilitate the coupling reaction, often improving yields for this type of transformation.
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DMSO: A polar aprotic solvent suitable for this reaction due to its high boiling point and ability to dissolve the reactants.
Synthetic Pathway 2: Cyclocondensation
This classic approach involves the reaction of a substituted arylhydrazine with a 1,3-dicarbonyl compound or its equivalent.
Figure 2: Proposed synthesis via cyclocondensation of a hydrazine derivative.
Experimental Protocol (Representative):
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Step 1: Synthesis of 2-Methoxy-4-aminophenylhydrazine
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Start with 2-Methoxy-4-nitroaniline. Reduce the nitro group to an amine, for example, through catalytic hydrogenation (H₂/Pd-C) or using a reducing agent like iron in acetic acid.
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The resulting 2-methoxy-benzene-1,4-diamine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).
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The diazonium salt is subsequently reduced, for instance with tin(II) chloride, to form the corresponding hydrazine. This intermediate can be unstable and is often used immediately in the next step.
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Step 2: Cyclocondensation
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The freshly prepared 2-Methoxy-4-aminophenylhydrazine is reacted with a 1,3-dicarbonyl compound like malondialdehyde or a synthetic equivalent (e.g., 1,1,3,3-tetramethoxypropane) in an acidic solvent like acetic acid.
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The reaction mixture is heated to reflux for several hours.
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After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
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Spectroscopic Data (Predicted)
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¹H NMR:
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Aniline Protons: The protons on the aniline ring would appear as complex multiplets or distinct doublets and doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm). The amino group protons would likely appear as a broad singlet.
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Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons, likely in the range of 6.0-8.0 ppm.
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Methoxy Protons: A sharp singlet at around 3.8-4.0 ppm corresponding to the -OCH₃ group.
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-
¹³C NMR:
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Aniline Carbons: Six signals in the aromatic region (approx. 110-150 ppm).
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Pyrazole Carbons: Three signals for the pyrazole ring carbons (approx. 105-140 ppm).
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Methoxy Carbon: A signal around 55-60 ppm.
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IR Spectroscopy:
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N-H Stretch: A characteristic pair of bands for the primary amine at ~3300-3500 cm⁻¹.
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C-H Aromatic Stretch: Signals above 3000 cm⁻¹.
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C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-O Ether Stretch: A strong band around 1230-1270 cm⁻¹ (aryl-alkyl ether).
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 189.
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Applications in Drug Discovery
The 2-Methoxy-4-(1H-pyrazol-1-yl)aniline scaffold is a promising starting point for the development of new therapeutic agents. The biological activities of related pyrazole-aniline compounds suggest several potential applications.
Figure 3: Potential therapeutic applications derived from the core scaffold.
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Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[5] The aniline and methoxy substitutions can be modified to optimize binding to the cyclooxygenase active site.
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Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs.[2] Derivatives of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline could be synthesized and screened for activity against various cancer cell lines, potentially targeting pathways involved in cell proliferation and survival.[6]
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Antimicrobial Agents: The pyrazole scaffold has been explored for the development of new antibacterial and antifungal compounds.[5] The aniline moiety provides a handle for introducing further diversity to screen for antimicrobial activity.
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Kinase Inhibitors: The N-arylpyrazole structure is a common feature in many kinase inhibitors. The aniline portion of the molecule can be functionalized to interact with the hinge region of kinase active sites, making it a valuable scaffold for developing inhibitors of targets like Janus kinases (JAK) or Src-family kinases.
Safety and Handling
No specific safety data sheet (SDS) for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS 786700-69-4) is readily available. Therefore, a conservative approach to handling is required, based on the potential hazards of its constituent parts (aniline and pyrazole derivatives).
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General Hazards:
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Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
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Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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-
First Aid Measures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a chemical entity with significant, yet largely untapped, potential in the field of drug discovery. While direct experimental data remains scarce, this guide has provided a framework for understanding its fundamental properties through analogy and computational prediction. The synthetic routes outlined are based on robust and well-established organic chemistry principles, offering clear pathways for its preparation in a laboratory setting. The true value of this compound lies in its potential as a versatile scaffold, from which a multitude of derivatives can be designed to target a wide range of biological processes. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging further investigation into this promising molecule and accelerating the discovery of new and innovative therapeutics.
References
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.
-
MolPort. (n.d.). 2-methoxy-4-(1H-pyrazol-1-yl)aniline. Retrieved from [Link]
- AWS. (2026, February 26). Safety Data Sheet for 4-(1H-pyrazol-1-yl)aniline.
- Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025, January 7). Chemical Methodologies.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
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Senczyna, K., & Demkowicz, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9648–9660. [Link]
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC.
- Bekhit, A. A., & Abdel-Aziem, T. (2010). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. European Journal of Medicinal Chemistry, 45(6), 2549-2556.
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